molecular formula C23H28ClN3O6S B192879 4'-Hydroxyglibenclamide CAS No. 23155-00-2

4'-Hydroxyglibenclamide

Cat. No.: B192879
CAS No.: 23155-00-2
M. Wt: 510.0 g/mol
InChI Key: IUWSGCQEWOOQDN-UHFFFAOYSA-N
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Description

Origins of 4-Hydroxyglibenclamide (B133868) as a Metabolite of Glibenclamide

Glibenclamide, also known as glyburide, undergoes extensive metabolism in the liver. pharmgkb.org This biotransformation process, primarily mediated by the cytochrome P450 (CYP) enzyme system, results in the formation of hydroxylated derivatives. pharmgkb.orgdoi.org 4-Hydroxyglibenclamide emerges as one of the two major metabolites from this process. nih.govdiabetesjournals.org

The hydroxylation of the cyclohexane (B81311) ring of the glibenclamide molecule is the specific chemical reaction that produces these metabolites. researchgate.net Research has identified CYP3A4 as the principal enzyme responsible for the metabolism of glibenclamide. pharmgkb.org However, other CYP isoforms, including CYP2C9, CYP2C19, and CYP2C8, may also play a role in its biotransformation. pharmgkb.orgmedchemexpress.com In placental tissue, the metabolism of glibenclamide is catalyzed by CYP19A1 (aromatase). pharmgkb.org Approximately 50% of these metabolic products are excreted through urine and the other 50% in the bile. diabetesjournals.org

Identification and Characterization of Isomeric Forms

The metabolic process yields different isomers of hydroxyglibenclamide, distinguished by the position and stereochemistry of the hydroxyl group on the cyclohexyl ring. The two primary and most studied isomers are 4-trans-hydroxyglibenclamide, often designated as M1, and 3-cis-hydroxyglibenclamide (B13724726), designated as M2. doi.orgnih.govresearchgate.netnih.gov

These isomers can be identified and quantified in biological fluids like serum and urine using analytical techniques such as high-performance liquid chromatography (HPLC). nih.govscispace.com Beyond the main M1 and M2 isomers, further research into the metabolism of glibenclamide by human and baboon liver and placental microsomes has identified additional, less abundant metabolites. researchgate.net

Table 1: Identified Metabolites of Glibenclamide

Metabolite DesignationChemical Name
M14-trans-hydroxyglibenclamide
M2 (or M2b)3-cis-hydroxyglibenclamide
M2a4-cis-hydroxycyclohexyl glyburide
M33-trans-hydroxycyclohexyl glyburide
M42-trans-hydroxycyclohexyl glyburide
M5ethyl-hydroxy glyburide
Source: pharmgkb.orgresearchgate.net

Significance as an Active Metabolite in Pharmacological Contexts

Crucially, 4-Hydroxyglibenclamide is not an inert byproduct; it is a pharmacologically active metabolite. pharmgkb.orgchemodex.com Both major metabolites, M1 (4-trans-hydroxyglibenclamide) and M2 (3-cis-hydroxyglibenclamide), exhibit hypoglycemic effects, meaning they can lower blood glucose levels. nih.govdiabetesjournals.org Their mechanism of action, similar to the parent compound, involves the stimulation of insulin (B600854) secretion from the pancreatic beta cells. cymitquimica.comdiabetesjournals.org

Research comparing the potency and effects of glibenclamide and its metabolites has yielded detailed insights. One study concluded that the two major metabolites are indeed hypoglycemic in humans and may possess higher activity at lower concentrations and have a longer duration of effect than glibenclamide. nih.gov For example, 4-trans-hydroxyglibenclamide (M1) was found to inhibit glibenclamide binding to the SUR1/Kir6.2 receptor in rat brain synaptosomes with high affinity. medchemexpress.com Another study in healthy volunteers demonstrated that intravenous administration of both M1 and M2 resulted in significant blood glucose reduction and increased serum insulin levels. diabetesjournals.org

However, the relative potency can vary depending on the experimental model. A study using rats found that 4-trans-hydroxy-glibenclamide was approximately 6.5 times less potent than glibenclamide in producing a 30% decrease in glycemia under their specific experimental conditions. nih.gov

Table 2: Comparative Pharmacodynamic and Pharmacokinetic Parameters

CompoundCEss50 (ng/ml)¹Emax (%)²Equilibration Half-life (kEO-HL) (h)³IC50 (nM)⁴
Glibenclamide (Gb)108560.44-
4-trans-hydroxyglibenclamide (M1)23403.90.95 (high affinity), 100 (low affinity)
3-cis-hydroxyglibenclamide (M2)37271.4-
¹ CEss50: Steady-state serum concentration producing 50% of maximal effect. A lower value suggests higher potency. nih.gov
² Emax: Estimated maximal effect on blood glucose reduction. nih.gov
³ kEO-HL: Equilibration half-life for the effect site, indicating the time to reach half of the maximal effect. nih.gov
⁴ IC50: Half maximal inhibitory concentration for binding to SUR1/Kir6.2 receptors in rat brain synaptosomes. medchemexpress.com
Source: medchemexpress.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSGCQEWOOQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177737, DTXSID601308718
Record name 4-Hydroxyglibenclamide
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Record name 4-trans-Hydroxyglibenclamide
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Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23155-04-6, 23155-00-2
Record name 4′-Hydroxyglibenclamide
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Record name trans-4-Hydroxyglyburide
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Record name 4-Hydroxyglibenclamide
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Record name 4-Hydroxyglibenclamide
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Record name 4-trans-Hydroxyglibenclamide
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Record name 4-HYDROXYGLYBURIDE, TRANS-
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Biochemical Pathways of Formation and Biotransformation

Cytochrome P450 (CYP)-Mediated Hydroxylation Pathways

The Cytochrome P450 (CYP) superfamily of enzymes, which function as monooxygenases, are central to the metabolism of a vast number of xenobiotics, including glibenclamide. wikipedia.orgnews-medical.net These enzymes facilitate the oxidation of the drug, increasing its water solubility and preparing it for excretion. wikipedia.org The hydroxylation of glibenclamide to 4-Hydroxyglibenclamide (B133868) is a classic example of a CYP-mediated Phase I metabolic reaction. nih.govnih.gov

Multiple studies have identified several key CYP isoforms responsible for the metabolism of glibenclamide. pharmgkb.org The primary isoforms implicated in the formation of its hydroxylated metabolites, including 4-Hydroxyglibenclamide (also referred to in literature as M1 or 4-trans-hydroxyglyburide), are CYP3A4, CYP2C9, CYP2C8, and CYP2C19. pharmgkb.orgnih.govdrugbank.com While several isoforms can metabolize the parent compound, in vitro studies using recombinant human CYP isoforms have confirmed that CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP2C19 are all capable of depleting glibenclamide. nih.govdrugbank.com Specifically, the formation of 4-trans-Hydroxyglibenclamide has been attributed to the actions of CYP2C9 and CYP2C8. medchemexpress.comresearchgate.net

Table 1: Estimated Relative Contributions of CYP Isoforms to Glibenclamide Metabolism Data sourced from multiple in vitro studies.

CYP Isoform Estimated Contribution to Intrinsic Clearance (%) nih.gov Fraction Metabolized (fm) nih.gov
CYP3A4 96.4% 0.53
CYP2C9 - 0.36
CYP2C8 - 0.11

The metabolism of glibenclamide demonstrates significant site specificity and stereoselectivity. nih.govpreprints.org The cyclohexyl ring is the primary site of metabolic hydroxylation. nih.govpreprints.orgauburn.edu The process is stereoselective, favoring the formation of the 4-trans-hydroxy isomer (4-Hydroxyglibenclamide) over other potential isomers, such as the 3-cis isomer. nih.govpreprints.org This preference for the trans configuration is attributed to its greater thermodynamic stability compared to the cis isomer. preprints.org This enzymatic precision results in 4-Hydroxyglibenclamide being a major metabolite found following the administration of the parent compound. nih.govresearchgate.net

Quantitative Aspects of Metabolite Formation Ratios (e.g., trans- to cis-isomer proportions)

Quantitative analyses of glibenclamide metabolism in human liver microsomes confirm that 4-Hydroxyglibenclamide (the 4-trans-isomer) is the predominant hydroxylated metabolite. nih.govomicsonline.org One study investigating the metabolic profile after incubation with human liver microsomes found that the 4-trans-hydroxycyclohexyl metabolite (M1) accounted for 27.6% of the total metabolites formed. omicsonline.org In contrast, the 4-cis-hydroxycyclohexyl metabolite (M2a) constituted only 6.67%. omicsonline.org This highlights a clear quantitative preference for the formation of the trans-isomer at the 4-position of the cyclohexyl ring.

Table 2: Relative Abundance of Glibenclamide Metabolites in Human Liver Microsomes Data from a study analyzing metabolite formation after a 30-minute incubation period. omicsonline.org

Metabolite Systematic Name % of Total Metabolites Formed
M1 4-trans-hydroxycyclohexyl glibenclamide 27.6%
M5 Ethyl hydroxylated metabolite 12.14%
M2b 3-cis-hydroxycyclohexyl glibenclamide 7.59%
M2a 4-cis-hydroxycyclohexyl glibenclamide 6.67%
M6 Metabolite from loss of cyclohexyl ring 5.29%
M3 3-trans-hydroxycyclohexyl glibenclamide 5.02%
M4 2-trans-hydroxycyclohexyl glibenclamide 3.84%
M9 Metabolite from hydroxylation and dehydrogenation 2.50%
M7 Dihydroxylated metabolite 1.23%

Molecular Pharmacodynamics and Mechanism of Action

Interactions with ATP-Sensitive Potassium (KATP) Channels

4-Hydroxyglibenclamide (B133868), a major active metabolite of the widely-used antidiabetic drug glibenclamide, exerts its effects primarily through interaction with ATP-sensitive potassium (KATP) channels. medchemexpress.com These channels are crucial in linking the metabolic state of a cell to its electrical activity. In pancreatic β-cells, the KATP channel is a complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits. pharmgkb.org The SUR1 subunit is the primary target for sulfonylurea drugs and their metabolites. medchemexpress.com

4-Hydroxyglibenclamide demonstrates a high affinity and specificity for the SUR1 subunit of the KATP channel. Research has shown that rac-trans-4-hydroxyglibenclamide, an active metabolite, effectively inhibits the binding of its parent compound, glibenclamide, to rat brain synaptosomes which contain SUR1/Kir6.2 channels. medchemexpress.com This inhibitory activity occurs at both high and low-affinity binding sites.

The binding affinity has been quantified, with studies reporting specific IC50 values. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, provides a measure of the compound's potency. For 4-Hydroxyglibenclamide, these values underscore its significant interaction with the SUR1 receptor. medchemexpress.comnih.gov

ParameterValueTargetSource(s)
IC50 (High-Affinity Site) 0.95 nMSUR1/Kir6.2 medchemexpress.comnih.govmedchemexpress.com
IC50 (Low-Affinity Site) 100 nMSUR1/Kir6.2 medchemexpress.comnih.govmedchemexpress.com

This table presents the half-maximal inhibitory concentration (IC50) values for 4-Hydroxyglibenclamide at the SUR1/Kir6.2 channel.

As an active metabolite and a potent SUR1 inhibitor, 4-Hydroxyglibenclamide is understood to share its mechanism of KATP channel inhibition with its parent compound, glibenclamide. medchemexpress.commedchemexpress.com The established mechanism for sulfonylureas involves the binding of the molecule to the SUR1 subunit. pharmgkb.org This binding event induces a conformational change in the KATP channel complex, which leads to the closure of the Kir6.2 pore. researchgate.net

The closure of these potassium channels in pancreatic β-cells prevents the efflux of potassium ions, leading to depolarization of the cell membrane. pharmgkb.org This change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing granules. pharmgkb.org While detailed electrophysiological studies specifically characterizing the inhibition kinetics of 4-Hydroxyglibenclamide are not as extensively reported as for glibenclamide, its demonstrated ability to bind SUR1 and stimulate insulin (B600854) secretion confirms its role as a KATP channel inhibitor. unam.mx

Cellular and Physiological Responses Mediated by 4-Hydroxyglibenclamide

The interaction of 4-Hydroxyglibenclamide with KATP channels translates into significant cellular and physiological effects, most notably the regulation of insulin secretion and blood glucose levels.

A primary physiological response to 4-Hydroxyglibenclamide is the stimulation of insulin secretion from pancreatic β-cells. Clinical studies in healthy human subjects have demonstrated that intravenous administration of 4-trans-hydroxy-glibenclamide leads to a significant increase in serum insulin concentrations. This insulinotropic effect is the direct consequence of KATP channel inhibition in the β-cells, confirming that the metabolite is pharmacologically active in this regard.

Studies have been conducted to compare the hypoglycemic (blood glucose-lowering) activity of 4-Hydroxyglibenclamide with its parent compound, glibenclamide. In a human study, the blood glucose reduction over 5 hours following intravenous administration of 4-trans-hydroxy-glibenclamide was found to be substantial and comparable to that of intravenous glibenclamide.

In contrast, a study in rats indicated that 4-trans-hydroxy-glibenclamide was approximately 6.5 times less potent than glibenclamide when comparing the doses required to achieve a 30% decrease in blood glucose. Furthermore, a detailed pharmacodynamic analysis in humans revealed that 4-trans-hydroxy-glibenclamide (referred to as M1) has a lower steady-state serum concentration required to achieve 50% of the maximal effect (CEss50) compared to glibenclamide, suggesting a potentially higher activity at lower concentrations. mdpi.com The estimated maximal effect (Emax) for M1 was a 40% reduction in blood glucose, compared to 56% for glibenclamide.

CompoundBlood Glucose Reduction (% of AUC vs. Placebo, 0-5h)Emax (Blood Glucose Reduction)CEss50 (ng/mL)Relative Potency (Rats)Source(s)
4-trans-hydroxy-glibenclamide (M1) 18.2 ± 3.3%40%23~6.5x less potent than Glibenclamide mdpi.com
Glibenclamide (Intravenous) 19.9 ± 2.1%56%108- mdpi.com
Glibenclamide (Oral) 23.8 ± 1.2%--- mdpi.com

This table provides a comparison of the pharmacological activity between 4-Hydroxyglibenclamide and its parent compound, Glibenclamide, based on human and animal studies.

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and computational docking are powerful tools used to predict and analyze the interaction between a ligand, such as 4-Hydroxyglibenclamide, and its protein target. nih.govplos.orgnih.gov These studies provide insights into the specific binding modes and the key amino acid residues involved in the interaction.

While extensive molecular modeling and cryo-electron microscopy studies have been performed for the parent compound glibenclamide, revealing its binding site lodged in the transmembrane bundle of the SUR1-ABC core, similar detailed computational studies specifically for 4-Hydroxyglibenclamide are not widely available in the published literature. d-nb.info However, given that 4-Hydroxyglibenclamide binds to the same SUR1 receptor, it is expected to share a similar binding pocket and interact with many of the same key residues. Docking studies on glibenclamide have identified important interactions with amino acid residues such as SER595, SER599, ILE423, GLN427, ALA422, ASN426, and TRP430 within the SUR1 binding site, which are crucial for the stable binding and inhibitory action of the drug. d-nb.info It is plausible that the hydroxyl group of 4-Hydroxyglibenclamide may form additional hydrogen bonds within this binding pocket, potentially influencing its binding affinity and pharmacodynamic profile.

Pharmacokinetics and Disposition of 4 Hydroxyglibenclamide

Metabolite Distribution and Protein Binding Characteristics

Following the administration of glibenclamide, it is extensively metabolized in the liver to two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (B13724726) (M2). pharmgkb.orgdiabetesjournals.org While the parent drug, glibenclamide, is highly bound to plasma proteins (99.9%, primarily to albumin), information regarding the specific protein binding characteristics of 4-Hydroxyglibenclamide (B133868) is less detailed in the available literature. invivochem.cndrugbank.com However, the distribution of these metabolites is a key aspect of their pharmacokinetic profile.

Studies have shown that the peak serum values of 4-Hydroxyglibenclamide are higher in individuals with impaired renal function compared to those with normal renal function. nih.govproquest.com This suggests that the distribution and concentration of this metabolite in the serum are significantly influenced by kidney function.

In a comparative study, the estimated mean volume of distribution for 4-trans-hydroxyglibenclamide (M1) was found to be 20.8 ± 8.4 liters, which is significantly higher than that of the parent compound, glibenclamide. nih.gov

Elimination Pathways of 4-Hydroxyglibenclamide

The elimination of 4-Hydroxyglibenclamide from the body occurs through two primary routes: renal and biliary excretion. diabetesjournals.orgoup.com It is estimated that approximately 50% of the metabolites are eliminated through the kidneys in the urine, with the remaining 50% being excreted in the bile. diabetesjournals.orgoup.com

Renal Clearance Mechanisms of Metabolites

The kidneys are a principal organ for the excretion of water-soluble compounds, including drug metabolites. msdmanuals.com The renal clearance of 4-Hydroxyglibenclamide is a significant pathway for its removal from the body. In healthy individuals, the renal clearance of 4-trans-hydroxyglibenclamide (M1) has been estimated to be 13.5 ± 3.7 liters/hour. nih.gov

Studies have demonstrated that the amount of 4-Hydroxyglibenclamide excreted in the urine is substantially lower in patients with impaired renal function. nih.govproquest.com In one study, the urinary excretion of metabolites was 7.2% in the impaired renal function group compared to 26.4% in the normal renal function group over 24 hours. nih.govproquest.com This highlights the crucial role of the kidneys in the elimination of this active metabolite. The fraction of the glibenclamide dose excreted as metabolites in the urine has been shown to correlate significantly with renal function. nih.govproquest.com

Role of Biliary Excretion and Enterohepatic Recycling in Metabolite Disposition

Biliary excretion serves as a complementary and crucial elimination route for 4-Hydroxyglibenclamide, particularly when renal function is compromised. nih.govoup.com For drugs and their metabolites with a molecular weight greater than 300 g/mol , biliary excretion becomes a more significant pathway. msdmanuals.com The process involves active transport of the compounds across the biliary epithelium into the bile. msdmanuals.com

The dual elimination pathways of renal and biliary excretion for glibenclamide metabolites is a distinguishing feature compared to other sulfonylureas, which are primarily cleared by the kidneys. oup.com The presence of a biliary excretion route suggests the possibility of enterohepatic recycling, where the metabolite, after being excreted into the bile and then the intestine, can be reabsorbed back into the circulation. nih.govmsdmanuals.com This recycling could potentially prolong the presence and effect of the metabolite in the body. The small amounts of metabolites found in the urine of individuals with impaired renal function point towards a shunting of these compounds to the biliary excretion route. nih.gov

Factors Influencing Metabolite Disposition

The primary factor influencing the disposition of 4-Hydroxyglibenclamide is renal function status. nih.govoup.com Impaired renal function leads to a decreased renal clearance of the metabolite, resulting in higher peak serum concentrations and a greater reliance on biliary excretion for elimination. nih.govproquest.com This can be seen in the significantly lower amounts of metabolites excreted in the urine of patients with renal impairment. nih.govproquest.com

The differences in the area under the curve (AUC) and maximum concentration (Cmax) of glibenclamide and its metabolite 4-Hydroxyglibenclamide in individuals with impaired renal function can be partly explained by changes in protein binding and metabolic clearance. nih.gov A higher free fraction of glibenclamide in this group could lead to increased metabolic clearance of the parent drug, while the reduced renal clearance of the metabolite leads to its accumulation. nih.gov

ParameterHealthy SubjectsReference
4-trans-hydroxyglibenclamide (M1)
Volume of Distribution (Vd)20.8 ± 8.4 L nih.gov
Total Clearance11.9 ± 1.7 L/h nih.gov
Renal Clearance13.5 ± 3.7 L/h nih.gov

Advanced Analytical Methodologies for Quantification and Isomer Characterization of 4 Hydroxyglibenclamide

The accurate quantification of 4-hydroxyglibenclamide (B133868), the primary active metabolite of glibenclamide, is crucial for comprehensive pharmacokinetic and metabolic studies. Various sophisticated analytical techniques have been developed to detect and quantify this compound, often in complex biological matrices alongside its parent drug. These methodologies are broadly categorized into spectrophotometric and chromatographic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and resolution.

Enzyme Kinetics and Transport Dynamics in Glibenclamide Metabolism

Characterization of Drug Transporter Involvement in Hepatic Disposition

The disposition of glibenclamide and its metabolite, 4-hydroxyglibenclamide (B133868), is heavily reliant on drug transporters in the liver. These transporters mediate the movement of the compounds from the blood into the hepatocytes (uptake) and subsequently from the hepatocytes into the bile or back into the blood (efflux).

The uptake of glibenclamide from the portal blood into hepatocytes is a critical first step for its metabolism and is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. diabetesjournals.orgnih.govnih.gov These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes. diabetesjournals.org In vitro studies using cells engineered to express specific transporters have identified OATP1B1, OATP1B3, and OATP2B1 as key transporters for glibenclamide. pharmgkb.orgdiabetesjournals.orgresearchgate.net The efficiency of this uptake process is significant, with OATP-mediated transport accounting for the vast majority of total liver uptake. researchgate.net

The liver uptake of the hydroxylated metabolites of glibenclamide is reportedly about ten times lower than that of the parent compound. researchgate.net Genetic variants in the genes encoding these transporters, such as SLCO1B3 (which codes for OATP1B3), can influence transport activity and, consequently, the rate of glibenclamide uptake. d-nb.inforesearchgate.net For example, kinetic studies have determined Vₘₐₓ values for glibenclamide uptake by wild-type and variant OATP1B3, showing that genetic polymorphisms can alter transport capacity. d-nb.info

Table 2: Hepatic OATP-Mediated Uptake of Glibenclamide and its Metabolites. researchgate.net
CompoundOATP1B1 Uptake RatioOATP1B3 Uptake RatioOATP2B1 Uptake Ratio
Glibenclamide19.6 ± 1.815.4 ± 0.62.0 ± 0.1
4-Hydroxyglibenclamide (M1)1.7 ± 0.11.5 ± 0.11.2 ± 0.1
Data represents uptake by HEK cells stably transfected with human OATPs, normalized to uptake by wild-type HEK cells. Values are mean ± SD (n=3).

Following its formation within the hepatocyte, 4-hydroxyglibenclamide, along with other metabolites, must be exported from the cell. This process, known as efflux, is carried out by ATP-binding cassette (ABC) transporters located on both the canalicular (apical) membrane, which faces the bile canaliculus, and the basolateral membrane. nih.govmdpi.com

Canalicular efflux results in biliary excretion, a major route of elimination for many drug metabolites. unibo.it The key transporters involved in this process include Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2), P-glycoprotein (P-gp, or ABCB1), and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govnih.gov MRP2 is particularly important for the transport of conjugated organic anions, such as glucuronidated or sulfated metabolites, into the bile. nih.govunibo.itnih.gov Research suggests that glibenclamide itself can stimulate the transport activity of MRP2. researchgate.net While direct transport studies on 4-hydroxyglibenclamide by these specific efflux pumps are detailed, the established role of transporters like MRP2 is to clear drug metabolites from the liver, and it is a critical contributor to the biliary secretion of glibenclamide metabolites. nih.govunibo.it This active transport prevents the intracellular accumulation of metabolites and facilitates their ultimate removal from the body.

Investigations into Drug Drug and Gene Drug Interactions Influencing 4 Hydroxyglibenclamide Levels

Impact of Cytochrome P450 Enzyme Inhibitors and Inducers on 4-Hydroxyglibenclamide (B133868) Formation and Elimination

The biotransformation of glibenclamide into its main metabolite, 4-hydroxyglibenclamide (M1), is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov While several isoforms are involved, CYP2C9 is recognized as a key enzyme in this process. nih.govg-standaard.nlresearchgate.net However, studies have shown that CYP3A4 also plays a major, if not the primary, role, with contributions from CYP2C8 and CYP2C19 as well. nih.govpharmgkb.orgnih.gov The relative contribution of these enzymes can vary, leading to a complex picture of glibenclamide metabolism. nih.govnih.gov

The activity of these enzymes can be altered by co-administered drugs, which act as either inhibitors or inducers, thereby affecting the rate of 4-hydroxyglibenclamide formation.

Enzyme Inhibition: Inhibitors of CYP enzymes decrease their metabolic activity, leading to reduced formation of 4-hydroxyglibenclamide and increased plasma concentrations of the parent drug, glibenclamide. In vitro studies using human liver microsomes (HLMs) have demonstrated this effect clearly. For instance, sulfaphenazole, a selective inhibitor of CYP2C9, significantly inhibits the formation of glibenclamide metabolites. nih.gov Similarly, ketoconazole, a potent CYP3A4 inhibitor, also markedly reduces glibenclamide metabolism. nih.govnih.gov The inhibitory effects of these compounds confirm the involvement of their respective CYP isoforms in the hydroxylation of glibenclamide. nih.gov Glibenclamide itself has been shown to inhibit CYP2C9, which means it can inhibit its own metabolism. g-standaard.nlnih.gov

Enzyme Induction: Conversely, enzyme inducers increase the expression and activity of CYP enzymes, which can accelerate the metabolism of glibenclamide and increase the formation of 4-hydroxyglibenclamide. Rifampicin (B610482), a classic inducer of multiple CYP isoforms including CYP3A4 and CYP2C9, exemplifies this effect. nih.govd-nb.info Chronic treatment with rifampicin leads to increased clearance of glibenclamide, which is consistent with enhanced metabolic conversion to its hydroxylated metabolites. nih.govnih.gov This induction can significantly alter the pharmacokinetic profile, potentially reducing the efficacy of a standard dose of glibenclamide due to its faster elimination.

The table below summarizes the effects of selected inhibitors and inducers on the enzymes responsible for 4-hydroxyglibenclamide formation.

Table 1: Impact of CYP450 Modulators on 4-Hydroxyglibenclamide Formation

ModulatorTypePrimary Target Enzyme(s)Effect on Glibenclamide MetabolismImpact on 4-Hydroxyglibenclamide FormationReference
SulfaphenazoleInhibitorCYP2C9InhibitedDecreased nih.gov
KetoconazoleInhibitorCYP3A4InhibitedDecreased nih.govnih.gov
ClarithromycinInhibitorCYP3A4InhibitedDecreased nih.gov
MontelukastInhibitorCYP2C8InhibitedDecreased nih.gov
RifampicinInducerCYP3A4, CYP2C9InducedIncreased nih.govnih.gov

Modulatory Effects of Drug Transporter Interactions on 4-Hydroxyglibenclamide Pharmacokinetics

Drug transporters are membrane proteins that control the passage of substances into and out of cells, playing a crucial role in drug absorption, distribution, and elimination. mdpi.comtg.org.au The pharmacokinetics of both glibenclamide and 4-hydroxyglibenclamide are influenced by several transporter families, including the ATP-binding cassette (ABC) transporters and Solute Carrier (SLC) transporters.

Key transporters involved in glibenclamide disposition include:

P-glycoprotein (P-gp, ABCB1): An efflux transporter found in the intestine, liver, and kidneys. tg.org.auwikipedia.org Glibenclamide is a substrate and inhibitor of P-gp. nih.govnih.gov P-gp can pump glibenclamide out of intestinal cells back into the lumen, reducing its absorption. tg.org.au

Multidrug Resistance-Associated Proteins (MRPs, ABCC family): Glibenclamide inhibits MRP1 and MRP2, which are involved in the transport of various drugs and their conjugated metabolites. nih.govnih.govphysiology.org

Organic Anion Transporting Polypeptides (OATPs): These are uptake transporters, primarily in the liver (e.g., OATP1B1, OATP2B1), that facilitate the entry of drugs from the blood into hepatocytes, making them available for metabolism. nih.govnih.govmdpi.com Glibenclamide is a substrate for OATP1B1 and OATP2B1. nih.govpharmgkb.org

Conversely, inhibition of hepatic uptake transporters like OATP1B1 by a drug such as rifampicin (which is also an inducer) can have a complex effect. A single dose of rifampicin can inhibit OATP1B1, reducing hepatic uptake of glibenclamide and thereby decreasing its metabolism and the formation of 4-hydroxyglibenclamide. nih.govnih.gov This demonstrates that transporter-mediated uptake into the liver can be a rate-limiting step for the metabolism of glibenclamide. nih.gov The disposition of the 4-hydroxyglibenclamide metabolite itself may also be subject to transporter-mediated efflux from hepatocytes into the bile or blood. frontiersin.org

Table 2: Influence of Drug Transporters on Glibenclamide and 4-Hydroxyglibenclamide

TransporterLocationFunctionEffect on Glibenclamide/4-Hydroxyglibenclamide PharmacokineticsReference
P-glycoprotein (P-gp/ABCB1)Intestine, Liver, Kidney, PlacentaEffluxLimits glibenclamide absorption in the gut; involved in its elimination. Inhibition can increase glibenclamide plasma levels. pharmgkb.orgnih.govtg.org.aunih.gov
MRP1/MRP2 (ABCC1/ABCC2)Liver, Kidney, IntestineEffluxGlibenclamide inhibits MRP1 and MRP2, potentially affecting the elimination of other drugs and organic anions. nih.govnih.gov
BCRP (ABCG2)Intestine, Liver, PlacentaEffluxContributes to the efflux of glibenclamide. pharmgkb.orgsoton.ac.uk
OATP1B1/OATP2B1 (SLCO1B1/SLCO2B1)LiverUptakeMediate hepatic uptake of glibenclamide, a rate-limiting step for its metabolism to 4-hydroxyglibenclamide. Inhibition reduces metabolite formation. nih.govpharmgkb.org

Pharmacogenetic Influences on Glibenclamide Metabolism and 4-Hydroxyglibenclamide Formation (e.g., CYP2C9 polymorphisms)

Inter-individual variability in the response to glibenclamide can be significantly attributed to genetic factors, particularly polymorphisms in the genes encoding drug-metabolizing enzymes. nih.gov The most studied of these is the CYP2C9 gene. nih.gov Several variant alleles of CYP2C9 have been identified that result in decreased enzyme activity. researchgate.net The two most common variants are CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu). researchgate.netresearchgate.net

The CYP2C93 allele is associated with a more pronounced reduction in metabolic activity compared to the CYP2C92 allele. researchgate.net Individuals who are carriers of these variant alleles, especially homozygous carriers (CYP2C93/3), are considered "poor metabolizers." researchgate.net

Studies in healthy volunteers and patients have consistently shown that these genetic variants have a significant impact on the pharmacokinetics of glibenclamide. nih.govnih.gov Carriers of the CYP2C9*3 allele exhibit markedly reduced oral clearance of glibenclamide. pharmgkb.org This impaired metabolism leads to:

Increased plasma concentrations of glibenclamide: The area under the plasma concentration-time curve (AUC) for glibenclamide can be substantially higher in individuals with CYP2C91/3 and CYP2C93/3 genotypes compared to those with the wild-type CYP2C91/1 genotype. g-standaard.nl

Reduced formation of 4-hydroxyglibenclamide: As the metabolic conversion is slowed, the formation and subsequent appearance of 4-hydroxyglibenclamide in the plasma and urine are diminished. researchgate.netnih.gov

This genetic variation has direct clinical implications. The elevated levels of the parent drug in poor metabolizers can lead to an exaggerated hypoglycemic effect, increasing the risk of adverse events. nih.govg-standaard.nl Therefore, genotyping for CYP2C9 variants can help to individualize glibenclamide therapy. researchgate.net

Table 3: Impact of CYP2C9 Genotype on Glibenclamide Pharmacokinetics

GenotypeMetabolizer PhenotypeEffect on Glibenclamide ClearanceEffect on Glibenclamide AUCImpact on 4-Hydroxyglibenclamide FormationReference
CYP2C91/1Normal MetabolizerNormalNormalNormal researchgate.net
CYP2C91/2Intermediate MetabolizerSlightly DecreasedSlightly IncreasedSlightly Decreased researchgate.netresearchgate.net
CYP2C91/3Intermediate MetabolizerModerately DecreasedModerately IncreasedModerately Decreased nih.govg-standaard.nl
CYP2C92/3Poor MetabolizerSignificantly DecreasedSignificantly IncreasedSignificantly Decreased researchgate.net
CYP2C93/3Poor MetabolizerMarkedly DecreasedMarkedly IncreasedMarkedly Decreased g-standaard.nlresearchgate.net

Mechanistic Studies of Interaction Potentials in Preclinical Models

Preclinical models, both in vitro and in vivo, are indispensable for elucidating the mechanisms underlying drug-drug and gene-drug interactions and for predicting their clinical significance.

In Vitro Models: In vitro systems such as human liver microsomes (HLMs), recombinant human CYP enzymes, and cultured cell lines are used to identify the specific enzymes and transporters involved in a drug's disposition. nih.govnih.gov For 4-hydroxyglibenclamide, these models have been crucial for:

Identifying metabolizing enzymes: Incubating glibenclamide with a panel of recombinant CYP enzymes has helped to pinpoint the contributions of CYP2C9, CYP3A4, CYP2C8, and CYP2C19 to its hydroxylation. nih.govnih.gov

Quantifying inhibition potential: By co-incubating glibenclamide with known inhibitors, researchers can determine the inhibition constants (Ki) and identify which metabolic pathways are most susceptible to drug-drug interactions. nih.govnih.gov

Investigating transporter interactions: Cell lines overexpressing specific transporters (e.g., P-gp, OATPs) are used to confirm whether glibenclamide or its metabolites are substrates or inhibitors of these transporters. nih.govsoton.ac.uk

In Vivo Animal Models: Animal models, most commonly rats, are used to study the integrated effect of these interactions on the whole organism's pharmacokinetics and pharmacodynamics. nih.govglobalresearchonline.netnih.gov Studies in rats have provided valuable insights:

Enzyme Induction/Inhibition: The co-administration of glibenclamide with carbamazepine (B1668303) in rats showed a dual effect. A single dose of carbamazepine increased glibenclamide levels, likely through P-gp inhibition, while multiple doses decreased glibenclamide levels, suggesting an overriding effect of CYP enzyme induction. nih.gov

Metabolic Changes in Disease States: Studies in streptozotocin-induced diabetic rats revealed that the clearance of glibenclamide was significantly reduced compared to healthy rats, which was attributed to a lower expression of hepatic CYP2C9. researchgate.net This highlights how a disease state can alter drug metabolism.

Herb-Drug Interactions: Co-administration of thymoquinone (B1682898) (from Nigella sativa) with glibenclamide in diabetic rats resulted in increased glibenclamide plasma concentrations. researchgate.net This was attributed to the downregulation of hepatic CYP3A2 and CYP2C11 (the rat equivalents of human CYPs), demonstrating a mechanism for this herb-drug interaction. researchgate.net

These preclinical studies provide a mechanistic basis for the interactions observed clinically and are essential for developing models that can predict how changes in enzyme and transporter function will ultimately affect the plasma levels of 4-hydroxyglibenclamide and its parent compound.

Future Research Directions and Translational Implications for 4 Hydroxyglibenclamide

Development of Advanced In Vitro and In Silico Models for Metabolite Prediction

A critical area of future research is the creation of more sophisticated models to predict the formation of 4-Hydroxyglibenclamide (B133868). The metabolism of glibenclamide is complex, primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 and to a lesser extent, CYP3A4. pharmgkb.orgnih.gov The significant inter-individual variability in the activity of these enzymes underscores the need for predictive models.

In Vitro Models: Advanced in vitro systems are crucial for accurately predicting the metabolic fate of glibenclamide. While human liver microsomes are a standard tool, future research will likely focus on more complex systems that better recapitulate the in vivo environment. omicsonline.org These could include:

3D Liver Spheroids and Organoids: These models offer a more physiologically relevant environment by maintaining cell-cell interactions and metabolic functions for longer periods compared to traditional 2D cultures.

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices can integrate liver cells with other cell types (e.g., endothelial, immune cells) to mimic the complex interactions within the liver microenvironment, potentially providing more accurate predictions of metabolite formation and clearance.

In Silico Models: Computational, or in silico, approaches are becoming increasingly powerful in predicting drug metabolism. frontiersin.org For 4-Hydroxyglibenclamide, future research will likely involve:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate data on drug properties, human physiology, and enzyme kinetics to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. cbi-society.orgresearchgate.net Refining PBPK models for glibenclamide can help predict the impact of genetic polymorphisms in CYP2C9 and drug-drug interactions on the formation of 4-Hydroxyglibenclamide. cbi-society.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: These models can predict the metabolic properties of a compound based on its chemical structure. Developing robust QSAR models for sulfonylureas could aid in the early identification of compounds with favorable metabolic profiles. frontiersin.org

Molecular Docking and Dynamics Simulations: These techniques can provide insights into how glibenclamide and its metabolites interact with metabolizing enzymes at the atomic level, helping to explain the substrate specificity and potential for inhibition or induction. frontiersin.org

The table below summarizes the key features and potential applications of these advanced models.

Model TypeKey FeaturesApplication for 4-Hydroxyglibenclamide Prediction
In Vitro
3D Liver Spheroids/OrganoidsMaintained cell-cell interactions, longer-term metabolic activity.More accurate prediction of formation rates and the influence of cellular environment.
Microphysiological SystemsIntegration of multiple cell types, fluid flow.Studying complex drug-drug interactions and the role of transporters in metabolite disposition.
In Silico
PBPK ModelingIntegration of physiological, drug, and enzyme data.Predicting inter-individual variability in metabolite levels due to genetics and co-medications. cbi-society.orgresearchgate.net
QSAR ModelsCorrelation of chemical structure with metabolic properties.High-throughput screening of new drug candidates for desired metabolic profiles. frontiersin.org
Molecular DockingSimulation of ligand-protein binding.Understanding the specific interactions between glibenclamide and CYP enzymes. frontiersin.org

Elucidation of Potential Extrapancreatic Effects of 4-Hydroxyglibenclamide

Future investigations should aim to systematically characterize the pharmacological activity of 4-Hydroxyglibenclamide beyond the pancreas. Potential areas of focus include:

Cardiovascular System: Glibenclamide has been associated with effects on the cardiovascular system, including an influence on ischemic preconditioning. dovepress.com It is crucial to determine if 4-Hydroxyglibenclamide shares these properties or has distinct cardiovascular effects.

Hepatic Glucose Metabolism: Studies have suggested that sulfonylureas may have extrapancreatic effects such as reducing basal hepatic glucose production. ijpsonline.com It is plausible that 4-Hydroxyglibenclamide contributes to this effect. Research could explore its direct impact on hepatocytes and insulin (B600854) signaling pathways in the liver. nih.gov

Ion Channel Modulation: The primary mechanism of sulfonylureas involves the closure of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. pharmgkb.org However, these channels are also present in other tissues, including the heart, smooth muscle, and neurons. Elucidating the binding affinity and modulatory effects of 4-Hydroxyglibenclamide on K-ATP channels in these extrapancreatic tissues is a critical research avenue.

A study in humans demonstrated that both major metabolites of glibenclamide, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), have a hypoglycemic effect due to increased insulin secretion. diabetesjournals.org The blood glucose reduction was significant for both metabolites. diabetesjournals.org Another study concluded that these metabolites may have higher activity at low concentrations and a longer duration of effect than glibenclamide itself. nih.gov

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate quantification of 4-Hydroxyglibenclamide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its clinical effects. While various analytical methods exist, there is a continuous need for refinement to enhance sensitivity, specificity, and throughput. nih.govresearchgate.netresearchgate.net

High-performance liquid chromatography (HPLC) coupled with various detection methods has been the cornerstone for analyzing glibenclamide and its metabolites. researchgate.netnih.gov The development of ultra-performance liquid chromatography (UPLC) has offered faster and more efficient separations. nih.govresearchgate.net

Future advancements will likely focus on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity, allowing for the detection of very low concentrations of the metabolite in complex biological samples like plasma and urine. nih.govresearchgate.netnih.gov Continued development of LC-MS/MS methods can further lower the limits of quantification and enable more detailed pharmacokinetic profiling. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, which aids in the confident identification of metabolites and the elucidation of unknown metabolic pathways.

Miniaturized and Automated Sample Preparation: The development of more efficient and automated sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), can improve the reproducibility and throughput of the analytical workflow. nih.gov

The table below compares different analytical techniques used for the determination of glibenclamide and its metabolites.

Analytical TechniquePrincipleAdvantages for 4-Hydroxyglibenclamide Analysis
HPLC-UV Separation by chromatography, detection by UV absorbance.Widely available, robust. researchgate.net
HPLC-Fluorescence Separation by chromatography, detection by fluorescence.Higher sensitivity than UV detection. researchgate.net
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.High sensitivity and specificity, allows for simultaneous quantification of multiple analytes. nih.govresearchgate.netnih.gov
UPLC-MS/MS Uses smaller particle size columns for faster and more efficient separation than HPLC.Reduced analysis time, improved resolution and sensitivity. nih.govresearchgate.net

Interdisciplinary Research Integrating Metabolomics and Pharmacogenomics

The most promising future direction for understanding the clinical relevance of 4-Hydroxyglibenclamide lies in the integration of metabolomics and pharmacogenomics. bohrium.com This interdisciplinary approach can provide a holistic view of how an individual's genetic makeup influences their metabolic response to glibenclamide.

Pharmacogenomics: The gene encoding the CYP2C9 enzyme, which is primarily responsible for the formation of 4-Hydroxyglibenclamide, is highly polymorphic. brieflands.commdpi.comtandfonline.com Genetic variants, such as CYP2C92 and CYP2C93, lead to decreased enzyme activity. mdpi.comtandfonline.com Individuals carrying these variants are "poor metabolizers" and may have higher plasma concentrations of the parent drug and lower concentrations of the metabolite, which can affect both efficacy and the risk of adverse effects. brieflands.commdpi.comtandfonline.comnih.gov Integrating pharmacogenomic testing into clinical practice could allow for personalized glibenclamide therapy. brieflands.combookpi.org

Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, can provide a real-time snapshot of an individual's metabolic state. By applying metabolomic approaches to patients treated with glibenclamide, researchers can:

Identify novel biomarkers of drug response and toxicity.

Gain a deeper understanding of the downstream effects of variations in 4-Hydroxyglibenclamide levels.

Elucidate the complex interactions between drug metabolism and endogenous metabolic pathways.

Combining these two fields will allow for a powerful, systems-level understanding. For instance, researchers could correlate specific CYP2C9 genotypes with distinct metabolic profiles (including levels of glibenclamide, 4-Hydroxyglibenclamide, and other downstream metabolites) and clinical outcomes. bohrium.com This could ultimately lead to the development of predictive models that use both genetic and metabolic data to optimize glibenclamide treatment for individual patients.

The table below outlines the potential of integrating these two disciplines.

DisciplineFocusContribution to 4-Hydroxyglibenclamide Research
Pharmacogenomics Study of how genes affect a person's response to drugs.Identifying patients at risk for altered glibenclamide metabolism based on their CYP2C9 genotype. brieflands.commdpi.comtandfonline.com
Metabolomics Comprehensive analysis of metabolites in a biological sample.Quantifying the actual metabolic phenotype, including levels of 4-Hydroxyglibenclamide and its impact on endogenous pathways.
Integrated Approach Combining genetic and metabolic data.Developing predictive models for personalized glibenclamide therapy, optimizing efficacy and minimizing adverse effects. bohrium.com

Q & A

Q. How can researchers design studies to explore off-target effects of 4-Hydroxyglibenclamide?

  • Methodology : Perform high-throughput screening against panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel). Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control cells .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for animal studies and disclose conflicts of interest per ICMJE guidelines .

Q. Data Presentation Tips

  • Use color-coded heatmaps for dose-response data and 3D scatter plots for PK/PD modeling. Avoid journal-specific formatting until manuscript submission .
  • Include raw data tables in appendices, with processed data in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.